molecular formula C17H19ClN2O4 B2928133 (2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride CAS No. 2416217-89-3

(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride

Cat. No. B2928133
CAS RN: 2416217-89-3
M. Wt: 350.8
InChI Key: ZKLDPLYCZIAVDO-OAHLLOKOSA-N
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Description

“(2R)-2-Amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 20806-43-3 . It has a molecular weight of 329.35 . The compound is solid in physical form and is stored in a refrigerator . The IUPAC name for this compound is (2R)-3-(benzyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 329.35 . The compound is stored in a refrigerator .

Scientific Research Applications

Renewable Building Blocks in Materials Science

Phloretic acid (PA), a compound related to the chemical structure , has been investigated as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This research highlights the potential of renewable acids like PA in developing bio-based materials with applications across a wide range of industries. The synthesis of benzoxazine end-capped molecules from polyethylene glycol demonstrates the feasibility of solvent-free processes, contributing to greener chemistry practices (Acerina Trejo-Machin et al., 2017).

Optical Resolutions in Chemistry

Research on the optical resolutions of related compounds, such as threo-beta-phenylserine, through replacing and preferential crystallization techniques, underscores the importance of stereochemistry in the pharmaceutical industry. The ability to obtain optically active forms of amino acids and their derivatives is crucial for the development of drugs with specific therapeutic effects. This work contributes to the methodology of optical resolution, which is essential for the synthesis of enantiomerically pure compounds (T. Shiraiwa et al., 2006).

Antimicrobial Activity of Derivatives

The synthesis of N-substituted-β-amino acid derivatives containing specific moieties has shown promising antimicrobial activity against various pathogens. This research indicates the potential of structurally related compounds in the development of new antimicrobial agents. The exploration of different chemical moieties and their effects on biological activity is fundamental to discovering novel therapeutic options (Kristina Mickevičienė et al., 2015).

Chemo-Enzymatic Synthesis and Pharmacokinetics

Studies on the chemo-enzymatic synthesis of diastereomers of specific glucuronides from racemic drugs highlight the intricate relationship between chemical structure, stereochemistry, and biological function. Such research not only contributes to our understanding of drug metabolism but also informs the design of drugs with improved efficacy and reduced side effects. The investigation into the intrinsic degradation kinetics of these compounds provides essential data for drug development and formulation (A. Baba et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280 .

properties

IUPAC Name

(2R)-2-amino-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4.ClH/c18-15(16(20)21)10-12-6-8-14(9-7-12)19-17(22)23-11-13-4-2-1-3-5-13;/h1-9,15H,10-11,18H2,(H,19,22)(H,20,21);1H/t15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHVHYOOEMTZRD-XFULWGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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